Biochemical Remission Rates: Risedronate 30 mg (2 months) vs. Etidronate 400 mg (6 months) in Paget's Disease
In a prospective, randomized, double-blind, multicenter trial involving 123 patients with Paget's disease of bone, risedronate 30 mg daily for 2 months produced significantly higher serum alkaline phosphatase normalization rates compared with etidronate 400 mg daily for 6 months [1]. At month 12, 73% of risedronate-treated patients achieved normalization versus 15% of etidronate-treated patients (P < 0.001). The median time to normalization was 91 days for risedronate and >360 days for etidronate (P < 0.001). At month 18, 53% of risedronate patients remained in biochemical remission versus 14% of etidronate patients [1].
| Evidence Dimension | Serum alkaline phosphatase normalization rate |
|---|---|
| Target Compound Data | 15% normalization at 12 months; >360 days median time to normalization |
| Comparator Or Baseline | Risedronate: 73% normalization at 12 months; 91 days median time to normalization |
| Quantified Difference | 58% absolute difference in normalization rate (P < 0.001); >269 days longer median time to normalization |
| Conditions | Randomized, double-blind trial; 123 patients with active Paget's disease; etidronate 400 mg/day × 6 months vs. risedronate 30 mg/day × 2 months |
Why This Matters
This head-to-head evidence establishes that etidronate provides a less potent but more gradual biochemical response, which may be relevant for studies requiring sustained, moderate suppression of bone turnover rather than rapid, profound suppression.
- [1] Miller PD, Brown JP, Siris ES, et al. A randomized, double-blind comparison of risedronate and etidronate in the treatment of Paget's disease of bone. Am J Med. 1999;106(5):513-520. View Source
